molecular formula C20H23N5O3 B3037585 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-28-4

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B3037585
CAS RN: 483995-28-4
M. Wt: 381.4 g/mol
InChI Key: RQFAPGPRQNLSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMDTPPA, is an organic compound with a unique structure and interesting properties. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Mechanism of Action

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to bind to a variety of cellular targets, including membrane proteins, enzymes, and receptors. Its binding to these targets is thought to be responsible for its pharmacological effects. Additionally, it has been found to modulate the activity of several enzymes and receptors, including those involved in signal transduction pathways and those involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes and receptors, which can lead to changes in the expression of genes and the regulation of various metabolic pathways. Additionally, it has been found to have anti-inflammatory and antioxidant properties, as well as to possess neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The use of 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, its ability to bind to a variety of cellular targets makes it suitable for use in a variety of studies. However, there are some limitations to its use in lab experiments. For example, its effects on cells may be concentration-dependent, making it difficult to determine the optimal concentration for use in a particular experiment. Additionally, its effects may vary depending on the species and cell type used in the experiment.

Future Directions

There are a number of potential future directions for the use of 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide in scientific research. These include further investigation into its mechanism of action, its effects on different cellular targets, and its potential applications in the development of new drugs. Additionally, its ability to modulate the activity of various enzymes and receptors could be further studied to determine its potential therapeutic applications. Finally, its potential use in the study of environmental conditions and their effects on biological systems could be further explored.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide has a wide range of potential applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of different compounds. It has also been used in the development of new drugs and to study the effects of different environmental conditions on biological systems.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)7-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFAPGPRQNLSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.